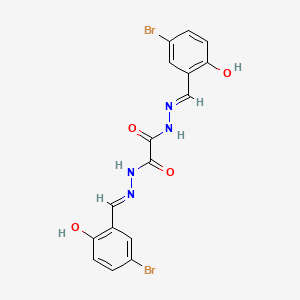

![molecular formula C10H6F3N5S B603410 3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline CAS No. 1216244-68-6](/img/structure/B603410.png)

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These compounds have been synthesized and evaluated for their in vitro antimicrobial activity . They have shown high activity towards Gram-positive bacteria .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various substituted anilines and benzoic acids . The structures of the newly synthesized compounds were established by IR, 1H & 13C NMR, and LC-MS spectral data .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis

These compounds have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87 ± 0.09 to 8.32 ± 1.21 µM . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure . The presence of a five-membered triazole ring fused with a six-membered thiadiazine ring gives these compounds their unique properties .Applications De Recherche Scientifique

Organic Chemistry Synthesis

The compound plays a significant role in the field of organic chemistry, particularly in the synthesis of 3-trifluoromethyl-1,2,4-triazoles . A convenient approach for the construction of these pharmaceutically valuable compounds has been developed, which employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .

Pharmaceutical Applications

Trifluoromethyl-substituted 1,2,4-triazoles, including the compound , have found extensive applications in the pharmaceutical field . They are used in the synthesis of various drugs due to their broad-spectrum pharmaceutical activity .

Agrochemical Applications

These compounds also have applications in the agrochemical industry . The unique properties of the trifluoromethyl group can significantly improve the physicochemical properties of the parent molecules, making them useful in this field .

Biological Applications

In biology, these compounds are used due to their significant biological activity . They are often used in the study of toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Functional Materials

Trifluoromethyl-substituted 1,2,4-triazoles are used in the creation of functional materials . The unique properties of the trifluoromethyl group can enhance the performance of these materials .

Ligand Chemistry

In ligand chemistry, these compounds are used due to their ability to form stable complexes with various metals . This makes them valuable in the synthesis of various metal-organic frameworks .

Antimicrobial Activity

Some derivatives of the compound have shown potential antimicrobial activity against certain bacterial and fungal strains . This makes them valuable in the development of new antimicrobial agents .

Photocycloaddition Reactions

The compound can also be used in photocycloaddition reactions . A general and regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles has been achieved through photocycloaddition of sydnone with trifluoroacetonitrile .

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-2-1-3-6(14)4-5/h1-4H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFJXBBXMRWZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN3C(=NN=C3S2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B603330.png)

![5-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B603332.png)

![2-{[4-(Methylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B603340.png)

![N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603341.png)

![3-(Benzofuran-2-yl)-6-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603344.png)

![3-(1-Benzofuran-2-yl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603345.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)

![N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexanamine](/img/structure/B603347.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)

![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)